molecular formula C20H22N4O2S2 B7463360 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide

3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide

Cat. No. B7463360
M. Wt: 414.5 g/mol
InChI Key: JQFUGFWMJYWEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide is a chemical compound with potential therapeutic uses. It is a member of the quinazoline family of compounds, which have been extensively studied for their biological activity.

Mechanism of Action

The mechanism of action of 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. It has also been found to have antiviral and antibacterial properties. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide in lab experiments is its potential therapeutic uses in various diseases. It has been found to have anticancer, antiviral, and antibacterial properties, as well as potential use in treating neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine its potential use in treating other neurological disorders beyond Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide involves the reaction of 2-thiophen-2-ylquinazolin-4-amine with piperazine and thionyl chloride. The resulting compound is then treated with hydrogen peroxide to form the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide has been studied for its potential therapeutic uses in various diseases. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c25-28(26)13-7-15(14-28)23-8-10-24(11-9-23)20-16-4-1-2-5-17(16)21-19(22-20)18-6-3-12-27-18/h1-6,12,15H,7-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFUGFWMJYWEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.